2-(((Benzyloxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is a synthetic organic compound characterized by its unique structural features, including a benzyloxycarbonyl group, an amino group, and a difluorocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves multiple steps:
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Formation of the Difluorocyclobutyl Intermediate: : The synthesis begins with the preparation of the 3,3-difluorocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
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Introduction of the Benzyloxycarbonyl Group: : The intermediate is then reacted with benzyl chloroformate in the presence of a base like triethylamine to introduce the benzyloxycarbonyl group.
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Amino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 2-(((Benzyloxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinct functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features may impart specific biological activities, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the difluorocyclobutyl moiety can influence the compound’s binding affinity and specificity. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-(cyclobutyl)acetic acid: Lacks the difluorination, which may affect its reactivity and biological activity.
2-(((Benzyloxy)carbonyl)amino)-2-(3,3-dichlorocyclobutyl)acetic acid: Contains chlorine atoms instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the difluorocyclobutyl group in 2-(((Benzyloxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity patterns and biological activities, highlighting its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C14H15F2NO4 |
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Molecular Weight |
299.27 g/mol |
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)6-10(7-14)11(12(18)19)17-13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,17,20)(H,18,19) |
InChI Key |
OKSRAJSXDBATGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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